molecular formula C15H18N2O4 B7581872 N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide

N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide

Numéro de catalogue B7581872
Poids moléculaire: 290.31 g/mol
Clé InChI: WYQQUZKGFKAOJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DPP-4 inhibitor and is known for its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4) enzyme.

Mécanisme D'action

N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide works by inhibiting the activity of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide have been extensively studied. This compound has been shown to improve glycemic control in patients with type 2 diabetes mellitus by increasing the levels of incretin hormones such as GLP-1 and GIP. In addition, N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors have been shown to have cardioprotective effects, reduce inflammation, and improve endothelial function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide in lab experiments is its specificity towards N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide enzyme. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide in various physiological and pathological conditions. However, one of the limitations of using N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors in lab experiments is their short half-life, which may require frequent dosing to maintain their effects.

Orientations Futures

There are several future directions for the research on N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide. One of the most promising directions is the development of more potent and selective N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors with longer half-lives. In addition, there is a need for further studies on the cardioprotective effects of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors and their potential applications in the treatment of cardiovascular diseases. Finally, the role of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide in various pathological conditions such as cancer, Alzheimer's disease, and inflammatory disorders warrants further investigation.

Méthodes De Synthèse

The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide involves the reaction of 3-(4-methylphenoxy)propanoic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with hydrazine hydrate to obtain the final product.

Applications De Recherche Scientifique

N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the treatment of type 2 diabetes mellitus. N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors have been shown to improve glycemic control by increasing the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Propriétés

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10-2-4-11(5-3-10)21-9-8-14(19)16-12-6-7-13(18)17-15(12)20/h2-5,12H,6-9H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQQUZKGFKAOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCC(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.